molecular formula C4H7BrCl2 B1522070 1-Bromo-3,4-dichlorobutane CAS No. 26204-05-7

1-Bromo-3,4-dichlorobutane

Cat. No. B1522070
CAS RN: 26204-05-7
M. Wt: 205.91 g/mol
InChI Key: KAXNIHBUEOVSFF-UHFFFAOYSA-N
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Description

“1-Bromo-3,4-dichlorobutane” is a chemical compound with the molecular formula C4H7BrCl2 . It has a molecular weight of 205.908 .


Synthesis Analysis

The synthesis of “1-Bromo-3,4-dichlorobutane” can be achieved through several methods. One method involves the dehydrobromination of 1,4-dibromo-2-chlorobut-2-ene, which is the main product of chloroprene bromination . Another method involves the dehydrochlorination of 2-bromo-1,4-dichlorobut-2-ene . A more convenient synthesis involves the dehydrobromination of 3,4-dibromo-1-chloro-but-1-ene, which is the product of bromination of 1-chloro-buta-1,3-diene .


Molecular Structure Analysis

The molecular structure of “1-Bromo-3,4-dichlorobutane” can be represented by the IUPAC Standard InChI: InChI=1S/C4H7BrCl2/c1-4(6,7)2-3-5/h2-3H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-3,4-dichlorobutane” include a density of 1.6±0.1 g/cm3 and a boiling point of 180.9±20.0 °C at 760 mmHg .

Scientific Research Applications

Electrochemical Reduction and Product Formation

  • The electrochemical behavior of 1,4-dihalobutanes, including 1-bromo-3,4-dichlorobutane, has been studied at carbon cathodes in dimethylformamide. The reduction of these compounds can lead to a variety of products such as cyclobutane, n-butane, 1-butene, and 1,3-butadiene, among others. This research underscores the compound's utility in generating diverse chemical structures through electrochemical pathways (Pritts & Peters, 1995).

Gas Phase Synthesis

  • Continuous-flow, gas phase synthesis research has shown the transformation of 1-butanol into 1-chlorobutane and 1-bromobutane, illustrating the potential of 1-Bromo-3,4-dichlorobutane as a precursor in the synthesis of halogenated butanes. This approach highlights the importance of 1-Bromo-3,4-dichlorobutane in facilitating nucleophilic substitution reactions to create valuable halogenated products (Tundo & Selva, 2005).

Molecular Structure Analysis

  • Studies on the molecular structure and conformational composition of halobutanes, including derivatives similar to 1-Bromo-3,4-dichlorobutane, provide insights into their physical and chemical properties. Such research aids in understanding the geometrical arrangement and electronic characteristics of these molecules, which is crucial for their application in chemical synthesis and material science (Aarset, Hagen, Stōlevik, & Christian, 1995).

Safety And Hazards

When handling “1-Bromo-3,4-dichlorobutane”, it is recommended to use it in a well-ventilated place, wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

4-bromo-1,2-dichlorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrCl2/c5-2-1-4(7)3-6/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXNIHBUEOVSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659864
Record name 4-Bromo-1,2-dichlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,4-dichlorobutane

CAS RN

26204-05-7
Record name 4-Bromo-1,2-dichlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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